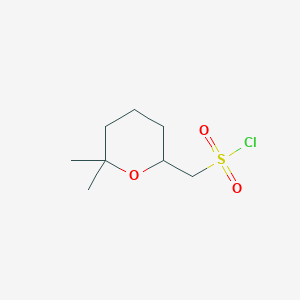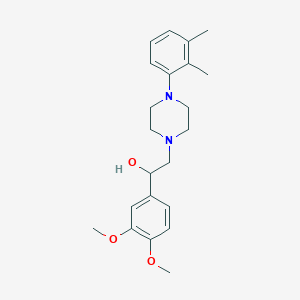
1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA is a psychoactive compound that has been found to have beneficial effects on the brain and nervous system.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol has been the subject of numerous scientific studies due to its potential applications in various fields. Some of the most promising areas of research include its use as a treatment for various neurological disorders, including depression, anxiety, and schizophrenia. This compound has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases.
作用機序
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. These include an increase in the levels of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine, as well as an increase in the levels of BDNF. This compound has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases.
実験室実験の利点と制限
One of the main advantages of 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol is its potential to be used as a treatment for various neurological disorders. This compound has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases. However, there are also limitations to using this compound in lab experiments, including the complex synthesis process and the need for specialized equipment and knowledge.
将来の方向性
There are numerous future directions for research on 1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol. Some of the most promising areas of research include its potential use as a treatment for various neurological disorders, including depression, anxiety, and schizophrenia. This compound could also be useful in the treatment of a range of diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
合成法
1-(3,4-Dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanol can be synthesized using a variety of methods, including the reduction of 1-(3,4-dimethoxyphenyl)-2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone using sodium borohydride. The synthesis of this compound is a complex process that requires specialized equipment and knowledge.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-16-6-5-7-19(17(16)2)24-12-10-23(11-13-24)15-20(25)18-8-9-21(26-3)22(14-18)27-4/h5-9,14,20,25H,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTBXKXOHUOUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(C3=CC(=C(C=C3)OC)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

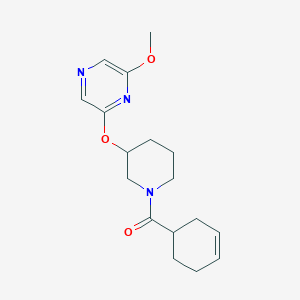
![3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2670243.png)
![(E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2670244.png)
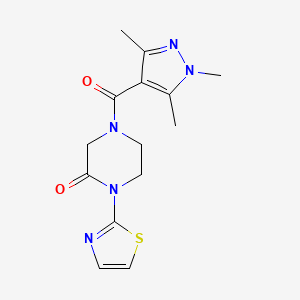
![1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B2670246.png)
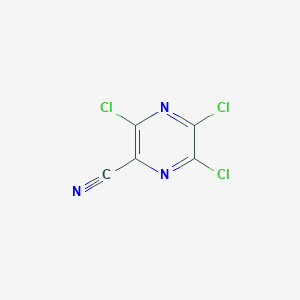
![N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2670249.png)
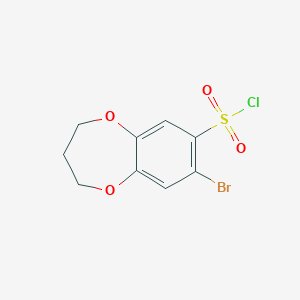


![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2670256.png)


